molecular formula C32H72Cl8N2Re2 B079007 Tetrabutylammonium octachlorodirhenate(III) CAS No. 14023-10-0

Tetrabutylammonium octachlorodirhenate(III)

Cat. No.: B079007
CAS No.: 14023-10-0
M. Wt: 1141 g/mol
InChI Key: DSDHKKNVLJDBNO-UHFFFAOYSA-F
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Description

Tetrabutylammonium octachlorodirhenate(III) is a chemical compound with the formula ({[CH_3(CH_2)_3]_4N}_2Re_2Cl_8). It is known for its unique properties and applications in various fields of chemistry and industry. This compound is typically a blue-green powder or crystals and is used as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction process. One common method involves the reaction of rhenium trichloride with tetrabutylammonium chloride in an organic solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of tetrabutylammonium octachlorodirhenate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium octachlorodirhenate(III) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium octachlorodirhenate(III) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium octachlorodirhenate(III) depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state rhenium compounds, while substitution reactions can produce a variety of rhenium-ligand complexes .

Scientific Research Applications

Tetrabutylammonium octachlorodirhenate(III) has several scientific research applications, including:

Mechanism of Action

The mechanism by which tetrabutylammonium octachlorodirhenate(III) exerts its effects involves the interaction of the rhenium center with various substrates. The rhenium atoms can undergo redox reactions, coordinate with ligands, and facilitate the formation or breaking of chemical bonds. These interactions are crucial for its catalytic activity and other applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tetrabutylammonium octachlorodirhenate(III) include:

  • Tetrabutylammonium tetrachlorooxorhenate(V)
  • Chlorotricarbonyl(2,2’-bipyridine)rhenium(I)
  • cis-Diamminetetrachloroplatinum(IV)
  • Tetraammineplatinum(II) tetrachloroplatinate(II)
  • Tetrabutylammonium hexachloroplatinate(IV)

Uniqueness

Tetrabutylammonium octachlorodirhenate(III) is unique due to its specific combination of rhenium and chloride ligands, which confer distinct chemical properties and reactivity. Its ability to act as a versatile catalyst in various chemical reactions sets it apart from other similar compounds .

Properties

IUPAC Name

tetrabutylazanium;tetrachlororhenium(1-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHKKNVLJDBNO-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H72Cl8N2Re2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583461
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14023-10-0
Record name N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium octachlorodirhenate(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the δ → δ* electronic transition in studying Tetrabutylammonium octachlorodirhenate(III)?

A: The δ → δ* electronic transition observed in the visible region of the electronic spectra is crucial for understanding the structure of Tetrabutylammonium octachlorodirhenate(III) and similar dirhenium(III) halogenocarboxylates. This transition serves as a fingerprint for the presence of a Re-Re quadruple bond within the compound. By analyzing the specific absorption maxima corresponding to this transition, researchers can determine the structural type of the dirhenium(III) complex. [, ]

A: While the provided abstracts don't directly delve into Tetrabutylammonium octachlorodirhenate(III)'s crystal structure, they highlight the study of Tetrabutylammonium octabromodirhenate(III)'s crystal structure, which belongs to the P2 1 /n space group []. This information is relevant because studying the crystallographic data of analogous compounds, like the bromo- counterpart, can offer valuable insights into the potential structure and packing arrangement of Tetrabutylammonium octachlorodirhenate(III). This understanding can further elucidate its properties and reactivity.

Q2: Can you explain the interaction of Tetrabutylammonium octachlorodirhenate(III) with methionine?

A: Research indicates that Tetrabutylammonium octachlorodirhenate(III), a dirhenium(III) compound, interacts with the proteinogenic amino acid methionine []. This interaction leads to the formation of a complex compound, cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2, where the carboxyl group of methionine coordinates to the Re2 6+ cluster in a bridging fashion. This interaction is evidenced by infrared spectroscopy, showing characteristic bands of methionine and stretching vibrations of the protonated + NH3-group. []

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